N-(4-isopropylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Lipophilicity Druglikeness Permeability

Researchers targeting CNS enzymes need scaffolds with balanced lipophilicity for brain penetration without compromising oral bioavailability. N-(4-isopropylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide (CAS 1428374-71-3) meets this requirement with computed XLogP3 1.3 and TPSA 74.9 Ų, both within established CNS druglikeness ranges (LogP 1-3, TPSA <90 Ų). • CNS-optimized physicochemical profile: favorable BBB penetration and oral absorption parameters • Unique 4-isopropylphenyl hydrophobic footprint: enables SAR mapping of lipophilic protein pockets distinct from halogenated or alkoxy analogs • Reference-standard grade: suitable for HPLC logD determination, solubility assays, and permeability SPR screens Available in standard pack sizes (1-75 mg) with bulk custom synthesis on request. In stock for immediate global dispatch.

Molecular Formula C14H20N2O3S
Molecular Weight 296.39
CAS No. 1428374-71-3
Cat. No. B2641299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-isopropylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide
CAS1428374-71-3
Molecular FormulaC14H20N2O3S
Molecular Weight296.39
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=O)C2CN(C2)S(=O)(=O)C
InChIInChI=1S/C14H20N2O3S/c1-10(2)11-4-6-13(7-5-11)15-14(17)12-8-16(9-12)20(3,18)19/h4-7,10,12H,8-9H2,1-3H3,(H,15,17)
InChIKeyNSSFNSBVRCPMSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(4-isopropylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide – Physicochemical & Structural Profile


N-(4-isopropylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide (CAS 1428374-71-3) is a synthetic azetidine-3-carboxamide derivative featuring a 4-isopropylphenyl substituent on the carboxamide nitrogen and a methylsulfonyl group on the azetidine ring. Its molecular formula is C₁₄H₂₀N₂O₃S (MW 296.39 g/mol) [1]. Computed physicochemical properties include an XLogP3 of 1.3, a topological polar surface area (TPSA) of 74.9 Ų, one hydrogen bond donor, and four hydrogen bond acceptors, indicating moderate lipophilicity and a balanced polarity profile suitable for oral bioavailability and blood-brain barrier penetration considerations [1].

Why N-(4-isopropylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide Cannot Be Replaced by In-Class Analogs


Despite sharing the 1-(methylsulfonyl)azetidine-3-carboxamide core, substitution on the N-aryl ring profoundly impacts lipophilicity, hydrogen-bonding capacity, and conformational preferences, which in turn govern target binding, metabolic stability, and pharmacokinetic behavior. Even seemingly minor modifications—such as replacing the 4-isopropyl group with a methoxy, chloro, or unsubstituted phenyl ring—can shift LogP and TPSA values outside optimal ranges, leading to unpredictable changes in cellular permeability, off-target activity, and in vivo efficacy. Therefore, direct substitution without experimental validation risks compromising the structure-activity relationship (SAR) established for the intended biological target.

Quantitative Differentiation Evidence for N-(4-isopropylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide vs. Analogs


Lipophilicity Modulation: XLogP3 Comparison with 4-Chlorophenyl Analog

The 4-isopropylphenyl substituent on the target compound confers a computed XLogP3 of 1.3, which is expected to be higher than that of the analogous 4-chlorophenyl derivative (N-(4-chlorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide, CAS 1428373-32-3) due to the greater hydrophobicity of the isopropyl group compared to chlorine. While experimental LogP data for the chlorophenyl analog are not available in the public domain, the class trend indicates that the target compound's lipophilicity is shifted toward a range often associated with improved membrane permeability and oral absorption [1].

Lipophilicity Druglikeness Permeability

Polar Surface Area and Hydrogen-Bonding Capacity Relative to 4-Methoxyphenyl Analog

The target compound has a TPSA of 74.9 Ų and one hydrogen bond donor (amide NH). In contrast, a hypothetical 4-methoxyphenyl analog (N-(4-methoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide) would exhibit a higher TPSA (approximately 84–85 Ų) due to the additional oxygen atom, and potentially stronger hydrogen-bond acceptor character. This difference in TPSA can influence blood-brain barrier penetration and oral absorption, with the target compound's lower TPSA being more favorable for CNS applications [1].

Polar Surface Area Hydrogen Bonding Druglikeness

Conformational Rigidity and Rotatable Bond Count vs. N-Benzyl Analog

The target compound possesses 4 rotatable bonds, primarily due to the isopropyl group and the carboxamide linkage. In comparison, an N-benzyl analog (e.g., N-benzyl-1-(methylsulfonyl)azetidine-3-carboxamide) would have fewer rotatable bonds (3), lacking the isopropyl side chain. The additional rotational freedom in the target compound may allow better accommodation within a hydrophobic binding pocket, while still maintaining the conformational rigidity imparted by the azetidine ring and methylsulfonyl group [1].

Conformational Rigidity Rotatable Bonds Target Selectivity

Optimal Use Cases for N-(4-isopropylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide Based on Quantitative Evidence


Lead Optimization for CNS-Penetrant Kinase Inhibitors

With a computed XLogP3 of 1.3 and TPSA of 74.9 Ų, the compound falls within favorable ranges for CNS druglikeness (LogP 1–3, TPSA < 90 Ų). It is well-suited as a starting scaffold for medicinal chemistry programs targeting brain-penetrant kinase inhibitors or other CNS enzymes where balanced lipophilicity is critical [1].

Structure-Activity Relationship (SAR) Studies on N-Aryl Substitution

The 4-isopropylphenyl group provides a specific hydrophobic footprint distinct from halogenated or alkoxy-substituted analogs, making this compound a valuable comparator in SAR campaigns aimed at mapping lipophilic pockets within a target protein's active site [1].

Physicochemical Property Benchmarking for Azetidine-Derived Libraries

As a well-characterized member of the 1-(methylsulfonyl)azetidine-3-carboxamide family, this compound can serve as a reference standard for HPLC logD determination, solubility assays, and permeability screens when developing structure-property relationships (SPR) for azetidine-based libraries [1].

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